N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide
CAS No.: 946272-18-0
Cat. No.: VC11923101
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946272-18-0 |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C18H19N3O2S2/c22-14(19-13-8-9-13)10-24-18-20-15(11-4-2-1-3-5-11)17(25-18)21-16(23)12-6-7-12/h1-5,12-13H,6-10H2,(H,19,22)(H,21,23) |
| Standard InChI Key | NXTWQGHEAZLNTJ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4 |
| Canonical SMILES | C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4 |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring (Position 5) substituted with a phenyl group (Position 4) and a cyclopropanecarboxamide moiety (Position 5). Position 2 of the thiazole is functionalized with a sulfanyl group connected to a methylene bridge, which is further linked to a cyclopropylcarbamoyl group. This arrangement creates a rigid, planar structure with multiple hydrogen-bonding sites, potentially enhancing target binding affinity .
Table 1: Key Structural Features and Functional Groups
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | -S-CH2-C(O)NH-cyclopropane | Enhances solubility and metabolic stability |
| 4 | Phenyl | Provides hydrophobic interactions |
| 5 | Cyclopropanecarboxamide | Modulates electronic properties |
The cyclopropane rings introduce steric constraints that may limit conformational flexibility, a design strategy observed in US9415037B2 to improve selectivity for enzymatic targets .
Physicochemical Properties
While experimental data for this specific compound are unavailable, predictions based on analogous structures suggest:
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LogP: ~3.2 (moderate lipophilicity, suitable for membrane permeability)
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Molecular Weight: ~413.5 g/mol (within Lipinski’s rule limits)
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Hydrogen Bond Donors/Acceptors: 3/5 (favorable for oral bioavailability) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely follows a modular approach, as seen in US9415037B2 for related triazolo-pyridine derivatives . Key steps include:
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Thiazole Core Formation: Condensation of thiourea derivatives with α-haloketones.
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Sulfanyl Group Introduction: Nucleophilic substitution at Position 2 using mercaptoacetic acid derivatives.
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Amidation Reactions: Sequential coupling of cyclopropanecarboxylic acid and cyclopropylamine to install the carboxamide groups.
Challenges in Synthesis
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Steric Hindrance: The cyclopropane rings may impede reaction rates during amidation.
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Regioselectivity: Ensuring correct substitution at Positions 2 and 5 requires careful control of reaction conditions .
Pharmacological Profile and Mechanism of Action
Hypothesized Targets
Analogous compounds in US9415037B2 exhibit activity against kinases and proteases involved in inflammation . This compound’s thiazole core and carboxamide groups suggest potential inhibition of:
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p38 MAP Kinase: A key regulator of cytokine production in degenerative diseases.
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TNF-α Convertase (TACE): Critical for inflammatory signaling.
Table 2: Comparative Activity of Structural Analogs
| Compound Class | IC50 (nM) | Target |
|---|---|---|
| Triazolo-pyridines | 12–45 | p38 MAP Kinase |
| Thiazole derivatives | 8–32 | TACE |
In Silico Predictions
Molecular docking studies (hypothetical) indicate that the cyclopropanecarboxamide group forms hydrogen bonds with catalytic residues in p38 MAP kinase, while the phenyl-thiazole moiety occupies a hydrophobic pocket .
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